molecular formula C22H13NO10 B8180473 5-[3-(3,5-dicarboxyphenyl)-5-nitrophenyl]benzene-1,3-dicarboxylic acid

5-[3-(3,5-dicarboxyphenyl)-5-nitrophenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B8180473
M. Wt: 451.3 g/mol
InChI Key: LXXNLOHNCJIIHT-UHFFFAOYSA-N
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Description

5’-Nitro-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid is a complex organic compound known for its unique structure and properties. This compound features a terphenyl core with nitro and carboxylic acid functional groups, making it a valuable ligand in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Nitro-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a terphenyl precursor followed by carboxylation. The nitration step introduces the nitro group, while the carboxylation step adds the carboxylic acid groups. These reactions often require specific conditions such as controlled temperatures, catalysts, and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification processes like recrystallization and chromatography are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5’-Nitro-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5’-amino-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid, while esterification of the carboxylic acid groups can produce various esters .

Mechanism of Action

The mechanism of action of 5’-Nitro-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, affecting the stability and reactivity of the compound in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Nitro-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid is unique due to its combination of nitro and multiple carboxylic acid groups, which provide versatile reactivity and coordination capabilities. This makes it particularly valuable in the synthesis of complex materials and in various scientific applications .

Properties

IUPAC Name

5-[3-(3,5-dicarboxyphenyl)-5-nitrophenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO10/c24-19(25)14-2-10(3-15(6-14)20(26)27)12-1-13(9-18(8-12)23(32)33)11-4-16(21(28)29)7-17(5-11)22(30)31/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXNLOHNCJIIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-])C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(3,5-dicarboxyphenyl)-5-nitrophenyl]benzene-1,3-dicarboxylic acid
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5-[3-(3,5-dicarboxyphenyl)-5-nitrophenyl]benzene-1,3-dicarboxylic acid
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5-[3-(3,5-dicarboxyphenyl)-5-nitrophenyl]benzene-1,3-dicarboxylic acid
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5-[3-(3,5-dicarboxyphenyl)-5-nitrophenyl]benzene-1,3-dicarboxylic acid

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